Clathryimine A

Description

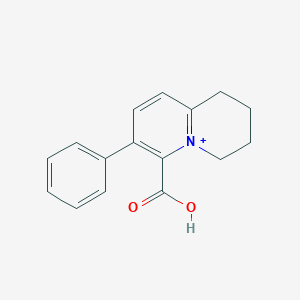

Clathryimine A is a quinolizinium alkaloid first isolated from the Indonesian marine sponge Clathria basilana . It represents the first reported quinolizinium metabolite from a marine sponge, characterized by a bicyclic nitrogen-containing ring system. This compound was later identified in the Australian sponge Luffariella geometrica, indicating a broader biogeographical distribution . Structurally, this compound features a fused quinolizine core, distinguishing it from other sponge-derived alkaloids .

Properties

Molecular Formula |

C16H16NO2+ |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

3-phenyl-6,7,8,9-tetrahydroquinolizin-5-ium-4-carboxylic acid |

InChI |

InChI=1S/C16H15NO2/c18-16(19)15-14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-17(13)15/h1-3,6-7,9-10H,4-5,8,11H2/p+1 |

InChI Key |

FTVBYMZJTQJEGA-UHFFFAOYSA-O |

Canonical SMILES |

C1CC[N+]2=C(C1)C=CC(=C2C(=O)O)C3=CC=CC=C3 |

Synonyms |

clathryimine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Clathryimine A and Related Compounds

Structural Distinctiveness

This compound’s quinolizinium core is unparalleled among sponge-derived alkaloids. While compounds like Callyimine A and Clathryimine B share nitrogenous aromatic systems, their lack of a fused bicyclic framework underscores this compound’s structural novelty . In contrast, Hyrtioreticulin F and 'Upenamide derive from amino acid precursors or macrocyclic pathways, resulting in fundamentally dissimilar architectures .

Q & A

Q. What ethical guidelines govern the use of animal models in this compound toxicity studies?

- Answer : Compliance with ARRIVE 2.0 guidelines is mandatory, including:

- Sample size justification : Power analysis to minimize animal use.

- Humane endpoints : Predefined criteria for euthanasia.

- Transparency : Reporting of adverse events in publications.

Institutional Animal Care and Use Committee (IACUC) approval and adherence to NIH’s Guide for the Care and Use of Laboratory Animals are non-negotiable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.